molecular formula C17H22BrNO3 B11934394 (1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide

(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide

Katalognummer: B11934394
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: QORVDGQLPPAFRS-ZZEFLOQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its methoxy and methyl groups, as well as its oxa-aza tetracyclic framework. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Vorbereitungsmethoden

The synthesis of (1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:

    Formation of the tetracyclic core: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Methoxy and methyl groups are introduced through specific reagents and conditions.

    Purification and isolation: The final compound is purified using techniques such as chromatography.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes.

Analyse Chemischer Reaktionen

(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, using reagents like alkyl halides or acids.

The major products formed depend on the specific reagents and conditions used in these reactions.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Studies investigate its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism by which (1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other tetracyclic structures with methoxy and methyl groups. These compounds may share some chemical properties but differ in their biological activities and specific applications. Examples of similar compounds are:

These comparisons highlight the uniqueness of (1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[86101,12

Eigenschaften

Molekularformel

C17H22BrNO3

Molekulargewicht

368.3 g/mol

IUPAC-Name

(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide

InChI

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14+,17-;/m0./s1

InChI-Schlüssel

QORVDGQLPPAFRS-ZZEFLOQXSA-N

Isomerische SMILES

CN1CC[C@@]23C=C[C@@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O.Br

Kanonische SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.